molecular formula C34H38Cl2N2O6S B1243848 [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B1243848
M. Wt: 673.6 g/mol
InChI Key: RWSBBXFLRGQFQP-RKCQUONGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone is a triple tachykinin receptor antagonist with high affinity for human neurokinin receptors NK1, NK2, and NK3. It has shown therapeutic efficacy in treating respiratory diseases associated with neurokinins .

Preparation Methods

The synthetic routes and reaction conditions for [(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone are not explicitly detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for scientific studies .

Chemical Reactions Analysis

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone undergoes several types of chemical reactions, including:

Scientific Research Applications

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving neurokinin receptors.

    Biology: Investigated for its effects on neurokinin-related pathways and cellular responses.

    Medicine: Explored for its potential therapeutic effects on respiratory diseases and other conditions associated with neurokinins.

    Industry: Utilized in the development of new drugs targeting neurokinin receptors

Mechanism of Action

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone exerts its effects by antagonizing neurokinin receptors NK1, NK2, and NK3. This inhibition prevents the binding of endogenous ligands, such as substance P, to these receptors, thereby blocking the downstream signaling pathways involved in neurokinin-related responses .

Comparison with Similar Compounds

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone is unique in its high affinity for all three neurokinin receptors (NK1, NK2, and NK3). Similar compounds include:

Properties

Molecular Formula

C34H38Cl2N2O6S

Molecular Weight

673.6 g/mol

IUPAC Name

[(2R)-2-(3,4-dichlorophenyl)-2-[2-[(2S)-2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl]ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C34H38Cl2N2O6S/c1-41-29-18-24(19-30(42-2)31(29)43-3)32(39)38-16-17-44-33(22-38,25-8-9-27(35)28(36)20-25)10-13-37-14-11-34(12-15-37)26-7-5-4-6-23(26)21-45(34)40/h4-9,18-20H,10-17,21-22H2,1-3H3/t33-,45-/m0/s1

InChI Key

RWSBBXFLRGQFQP-RKCQUONGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCO[C@](C2)(CCN3CCC4(CC3)C5=CC=CC=C5C[S@@]4=O)C6=CC(=C(C=C6)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOC(C2)(CCN3CCC4(CC3)C5=CC=CC=C5CS4=O)C6=CC(=C(C=C6)Cl)Cl

Synonyms

1-(2-(2-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl)ethyl)spiro(benzo(c)thiophene-1(3H),4'-piperidine)-2-oxide
CS 003
CS-003
CS003
TNRA cpd

Origin of Product

United States

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